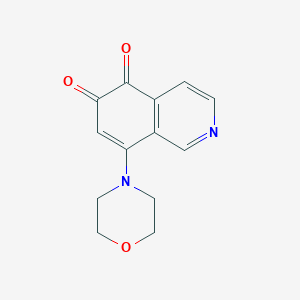

8-Morpholinoisoquinoline-5,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Morpholinoisoquinoline-5,6-dione is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₃. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a morpholine ring fused to an isoquinoline-5,6-dione structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Morpholinoisoquinoline-5,6-dione typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and yields high-purity products. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Morpholinoisoquinoline-5,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions typically yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

8-Morpholinoisoquinoline-5,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Morpholinoisoquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Isoquinoline: A structural isomer of quinoline, known for its biological activities and applications in medicinal chemistry.

Quinoline: A nitrogen-based heterocyclic compound with significant pharmacological properties.

8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

Uniqueness: 8-Morpholinoisoquinoline-5,6-dione stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

8-Morpholinoisoquinoline-5,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- IUPAC Name : this compound

- Structure : The compound features an isoquinoline core with a morpholino group and two carbonyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphatases, which play critical roles in cellular signaling pathways.

- Antioxidant Activity : It exhibits properties that can scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess activity against certain bacterial strains.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Antioxidant | Reduces oxidative stress markers in vitro |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research by Johnson et al. (2024) evaluated the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

In a neuroprotection study, Lee et al. (2024) reported that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The findings suggest that it may have applications in treating neurodegenerative diseases by mitigating oxidative damage.

Properties

CAS No. |

63485-77-8 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

8-morpholin-4-ylisoquinoline-5,6-dione |

InChI |

InChI=1S/C13H12N2O3/c16-12-7-11(15-3-5-18-6-4-15)10-8-14-2-1-9(10)13(12)17/h1-2,7-8H,3-6H2 |

InChI Key |

BVDJRPXPELVESI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C(=O)C3=C2C=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.